CC1=CC(=C(C2=C1C(=O)C(C2)(C)C)C(=O)O)C . This indicates that the molecule has a complex structure with multiple carbon rings and functional groups. 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is an organic compound with the molecular formula . This compound features a bicyclic structure known as indene, which consists of a fused benzene and cyclopentene ring. The presence of multiple methyl groups and a carboxylic acid functional group enhances its chemical properties and potential applications in various fields, including chemistry, biology, and medicine.
The compound is cataloged under the CAS number 23342-32-7. It is classified as an organic compound due to its carbon-based structure and contains functional groups that contribute to its reactivity and utility in synthetic chemistry. The compound is notable for its potential as a building block in organic synthesis and its exploration in biological research for various therapeutic applications .
The synthesis of 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, pressure, and concentrations of reactants to ensure high yields and purity of the final product. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions:
These reactions typically require specific catalysts or conditions to proceed efficiently. For instance, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action for 2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid varies based on its application:
In biological contexts:
In synthetic applications:
Some notable physical properties include:
Key chemical properties include:
Data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications but require specific experimental determination or literature values for precise characterization .
2,2,5,7-Tetramethyl-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial processes.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8